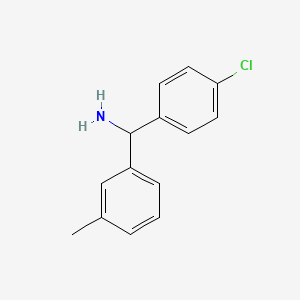
(4-Chlorophenyl)(m-tolyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, involves the condensation of p-toluic hydrazide and glycine using polyphosphoric acid. This method appears to be high yielding and efficient for the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of the compounds discussed in the papers is characterized by spectroscopic methods, including FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry. These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound. The presence of the oxadiazole ring and methanamine group is confirmed through these characterization methods .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving (4-Chlorophenyl)(m-tolyl)methanamine, they do describe the synthesis of related compounds. The polyphosphoric acid condensation route used in these syntheses suggests that similar conditions could potentially be applied to synthesize the compound , assuming appropriate precursors are available .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in the papers are likely to be inferred from the spectroscopic data obtained. Techniques like DSC can provide information on the thermal properties, while FT-IR and NMR offer insights into the chemical structure and bonding. However, specific physical properties such as melting point, boiling point, solubility, and stability of (4-Chlorophenyl)(m-tolyl)methanamine are not discussed in the provided papers .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
(4-Phenylquinazolin-2-yl)methanamine, a related compound, has been utilized in the formation of N-heterocyclic ruthenium(II) complexes. These complexes were studied for their catalytic efficiency in transfer hydrogenation reactions of acetophenone derivatives, achieving excellent conversions and high turnover frequency values (Karabuğa et al., 2015).
Structural and Chemical Properties
- The crystal structure of a similar compound, (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, revealed deformations in tetrahedral geometry and the presence of significant supramolecular interactions, as confirmed through Hirshfeld surface analysis. Quantum chemical calculations were employed to investigate various properties of this compound, including non-linear optical properties and molecular electrostatic potential surfaces (Kamaraj et al., 2021).
- Another related compound, 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized and characterized through various spectroscopic techniques, emphasizing its structural and chemical properties (Shimoga et al., 2018).
Pharmaceutical Synthesis
- The compound is associated with the synthesis of sertraline hydrochloride, a potent antidepressant. Innovations in the synthesis process of sertraline hydrochloride have been reported, focusing on the utilization of intermediates that lead to more environmentally friendly and efficient production methods (Vukics et al., 2002).
- The isomorphism in compounds similar to (4-Chlorophenyl)(m-tolyl)methanamine, specifically in imidazole-4-imines, has been studied, revealing significant molecular twist and crystal packing influenced by weak specific intermolecular interactions (Skrzypiec et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(3-methylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9,14H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJESWJQURUAGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(3-methylphenyl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2514463.png)
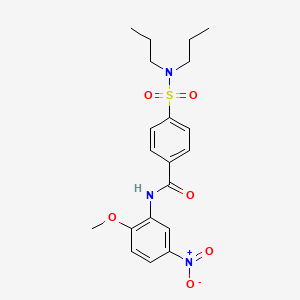

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2514470.png)
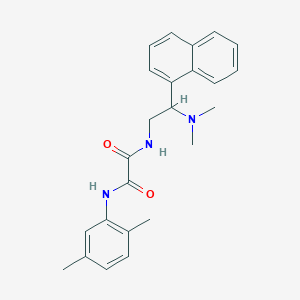

![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2514476.png)
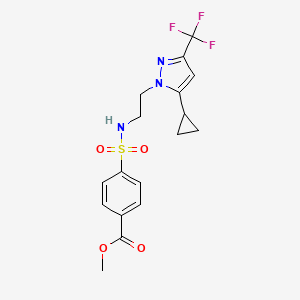
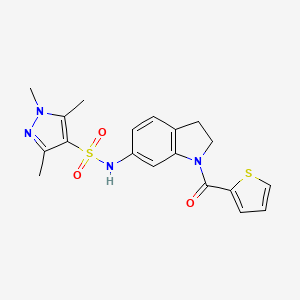
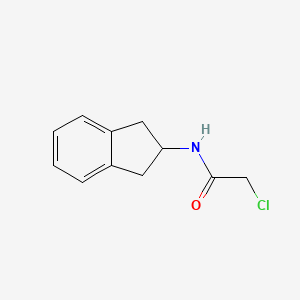
![1,3-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2514482.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2514483.png)
![(E)-2-(4-Methylphenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2514485.png)
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2514486.png)